molecular formula C16H19F5N2O3 B14804814 (5S)-2-acetamido-5-(2,3-difluorophenyl)-6-(2,2,2-trifluoroethylamino)hexanoic acid

(5S)-2-acetamido-5-(2,3-difluorophenyl)-6-(2,2,2-trifluoroethylamino)hexanoic acid

Cat. No.: B14804814
M. Wt: 382.33 g/mol
InChI Key: MAZYUWWAKWXSHD-VUUHIHSGSA-N
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Description

Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- typically involves multiple steps. One common method includes the use of the Mitsunobu reaction, which is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . This reaction is known for its ability to invert stereochemistry when chiral secondary alcohols are used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic acid, diethyl azodicarboxylate, and triphenylphosphine . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated organic molecules, such as trifluoroethylated indoles and trifluoromethylthio derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Uniqueness

What sets Benzenepentanoic acid, -(acetylamino)-2,3-difluoro–[[(2,2,2-trifluoroethyl)amino]methyl]-, (S)- apart is its unique combination of acetylamino, difluoro, and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19F5N2O3

Molecular Weight

382.33 g/mol

IUPAC Name

(5S)-2-acetamido-5-(2,3-difluorophenyl)-6-(2,2,2-trifluoroethylamino)hexanoic acid

InChI

InChI=1S/C16H19F5N2O3/c1-9(24)23-13(15(25)26)6-5-10(7-22-8-16(19,20)21)11-3-2-4-12(17)14(11)18/h2-4,10,13,22H,5-8H2,1H3,(H,23,24)(H,25,26)/t10-,13?/m1/s1

InChI Key

MAZYUWWAKWXSHD-VUUHIHSGSA-N

Isomeric SMILES

CC(=O)NC(CC[C@H](CNCC(F)(F)F)C1=C(C(=CC=C1)F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CCC(CNCC(F)(F)F)C1=C(C(=CC=C1)F)F)C(=O)O

Origin of Product

United States

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